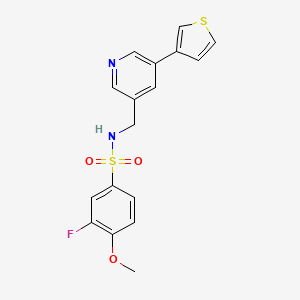

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

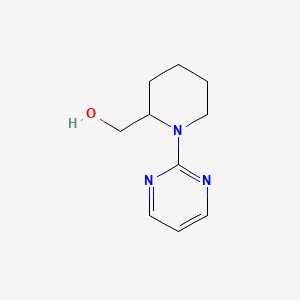

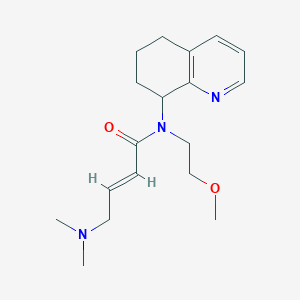

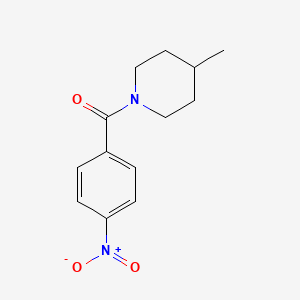

The compound 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The structure of this compound suggests potential interactions with various biological targets due to the presence of a sulfonamide group, a common pharmacophore in medicinal chemistry.

Synthesis Analysis

While the specific synthesis of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is not detailed in the provided papers, similar benzenesulfonamide derivatives have been synthesized through various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the preparation of key intermediates followed by sulfonamide formation . Another approach for synthesizing oxazolyl benzenesulfonamides was reported, where the introduction of a fluorine atom was found to be crucial for biological activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is critical for their biological activity. The presence of substituents such as fluorine, methoxy, and thiophenyl groups can significantly influence the binding affinity and selectivity of these compounds towards their targets . The fluorine atom, in particular, is known for its ability to enhance the binding interactions due to its electronegativity and size .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological function. For example, the sulfonamide group can interact with enzymes, potentially inhibiting their activity . The specific reactivity of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide would depend on the nature of the biological target and the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and crystallinity, are influenced by their molecular structure. For instance, the introduction of a methoxy group can affect the compound's hydrophobicity, which in turn can influence its pharmacokinetic properties . The crystal structure of a related Schiff base sulfonamide has been studied, providing insights into the tautomeric forms that these compounds can adopt .

科学的研究の応用

Photodynamic Therapy and Photophysical Properties

Research on zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives, which are structurally related to 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, has shown promising results for applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy in cancer treatment. Their potential as Type II photosensitizers, due to these properties, highlights their relevance in medical research aimed at developing new treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Studies on derivatives of benzenesulfonamide have explored their efficiency as corrosion inhibitors. For instance, piperidine derivatives containing benzenesulfonamide groups have been investigated for their adsorption and corrosion inhibition properties on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations indicated that these compounds exhibit significant inhibition efficiencies, which could be beneficial in protecting metal surfaces against corrosion. This research underscores the utility of benzenesulfonamide derivatives in industrial applications, particularly in materials science and engineering (Kaya et al., 2016).

Biochemical Evaluation

The synthesis and biochemical evaluation of compounds containing the benzenesulfonamide moiety have been conducted to explore their inhibitory activities on enzymes such as cyclooxygenase-2 (COX-2). These studies provide insights into the design of new molecules with potential therapeutic applications, particularly in developing anti-inflammatory drugs. The structural modification of these compounds, including the introduction of fluorine atoms, has shown to affect their selectivity and potency, suggesting a pathway for the development of more effective and selective inhibitors (Pal et al., 2003).

将来の方向性

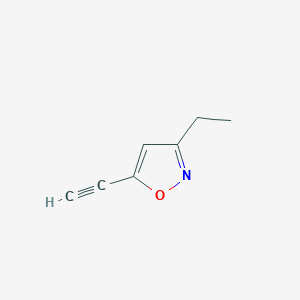

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用機序

Target of Action

It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The presence of a fluorine atom and a methoxy group could enhance the compound’s binding affinity and selectivity for its targets .

Biochemical Pathways

Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound might interact with multiple biochemical pathways

Pharmacokinetics

The presence of a fluorine atom and a methoxy group could potentially enhance the compound’s bioavailability and metabolic stability .

Result of Action

It has been suggested that the compound might have anticancer activities against hepatoma cells, colon cancer cells, and lung cancer cells .

特性

IUPAC Name |

3-fluoro-4-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S2/c1-23-17-3-2-15(7-16(17)18)25(21,22)20-9-12-6-14(10-19-8-12)13-4-5-24-11-13/h2-8,10-11,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXDLCZEMFAVSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)

![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)

![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)